molecular formula C13H17N3O4 B5856971 N'-[(2-ethylbutanoyl)oxy]-4-nitrobenzenecarboximidamide

N'-[(2-ethylbutanoyl)oxy]-4-nitrobenzenecarboximidamide

カタログ番号 B5856971
分子量: 279.29 g/mol
InChIキー: OUUAZWDSXIHLDP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N'-[(2-ethylbutanoyl)oxy]-4-nitrobenzenecarboximidamide, commonly known as ENB-0040, is a small molecule inhibitor of cathepsin K and is used in scientific research and clinical trials. It is a potent inhibitor of cathepsin K, which is a lysosomal cysteine protease that plays a crucial role in bone resorption. ENB-0040 has shown promising results in the treatment of several bone disorders, including osteoporosis, osteoarthritis, and bone metastasis.

作用機序

ENB-0040 works by inhibiting cathepsin K, which is a key enzyme involved in the breakdown of bone tissue. Cathepsin K is primarily expressed in osteoclasts, which are cells responsible for bone resorption. By inhibiting cathepsin K, ENB-0040 reduces the activity of osteoclasts and thereby decreases bone resorption.
Biochemical and physiological effects:
ENB-0040 has been shown to reduce bone turnover markers, such as serum C-telopeptide and N-telopeptide, which are indicative of bone resorption. It also increases bone mineral density, which is a measure of bone strength and quality. ENB-0040 has been well-tolerated in clinical trials, with no significant adverse effects reported.

実験室実験の利点と制限

ENB-0040 is a potent and specific inhibitor of cathepsin K, which makes it an ideal tool for studying the role of cathepsin K in bone resorption. However, its high potency may also limit its use in certain experiments, as it may interfere with other cellular processes that are dependent on cathepsin K activity.

将来の方向性

1. Combination therapy: ENB-0040 may be used in combination with other osteoporosis drugs, such as bisphosphonates or denosumab, to improve bone health outcomes.
2. Targeting other cathepsins: Other cathepsins, such as cathepsin L, have also been implicated in bone resorption. ENB-0040 may be modified to target these enzymes as well.
3. New indications: ENB-0040 may have potential therapeutic applications in other diseases, such as rheumatoid arthritis and cancer, where cathepsin K is involved in disease progression.
4. Novel formulations: ENB-0040 may be formulated as a sustained-release or targeted delivery system to improve its efficacy and reduce dosing frequency.
5. Mechanistic studies: Further studies are needed to elucidate the exact mechanisms by which ENB-0040 inhibits cathepsin K and its downstream effects on bone metabolism.

合成法

ENB-0040 is synthesized using a multi-step process that involves the reaction of 4-nitrobenzenecarboximidamide with 2-ethylbutyric anhydride in the presence of a base. The resulting intermediate is then treated with hydrochloric acid to obtain the final product.

科学的研究の応用

ENB-0040 has been extensively studied for its potential therapeutic applications in bone disorders. It has been shown to inhibit bone resorption and increase bone mineral density in animal models of osteoporosis. Clinical trials have also demonstrated its efficacy in reducing bone turnover markers and improving bone mineral density in postmenopausal women with osteoporosis.

特性

IUPAC Name

[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 2-ethylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4/c1-3-9(4-2)13(17)20-15-12(14)10-5-7-11(8-6-10)16(18)19/h5-9H,3-4H2,1-2H3,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUUAZWDSXIHLDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)ON=C(C1=CC=C(C=C1)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)C(=O)O/N=C(/C1=CC=C(C=C1)[N+](=O)[O-])\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(2-ethylbutanoyl)oxy]-4-nitrobenzenecarboximidamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。